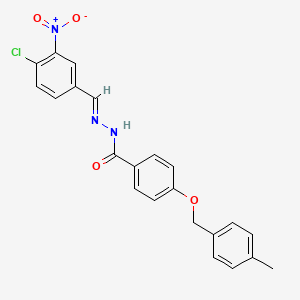

N'-(4-Chloro-3-nitrobenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide

Description

Crystallographic Analysis and Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction studies reveal that N'-(4-chloro-3-nitrobenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide adopts a non-coplanar molecular conformation. The dihedral angles between the central phenyl ring and the 4-chloro-3-nitrophenyl group (73.3°) and the 4-methylbenzyloxy-substituted phenyl ring (80.9°) highlight significant torsional distortion. This distortion arises from steric hindrance and crystal-packing requirements, particularly N–H···O and C–H···O hydrogen bonds that stabilize a mono-periodic arrangement along the b-axis.

Key bond lengths include:

- N1–N2: 1.376 Å (shorter than analogous hydrazones due to conjugation effects)

- C15=O2: 1.237 Å (indicative of keto-enol tautomerism)

- C16=N2: 1.283 Å (characteristic of E-configuration azomethine linkage)

Table 1: Selected crystallographic parameters

| Parameter | Value |

|---|---|

| Space group | P2₁ |

| Unit cell volume | 942.54 ų |

| Z | 2 |

| R factor | 0.053 |

The nitro group on the benzylidene moiety exhibits a 12.5° twist from the aromatic plane, facilitating intermolecular interactions.

Conformational Analysis Through NMR Spectroscopy

¹H and ¹³C NMR studies in dimethyl sulfoxide-d₆ reveal dynamic equilibrium between syn-periplanar and anti-periplanar conformers of the hydrazone bridge (–CH=N–NH–CO–). Key observations include:

- Azomethine proton (HC=N) resonance at δ 8.92 ppm, confirming E-configuration.

- NH proton splitting into two signals (δ 11.28 and 10.95 ppm) due to restricted rotation about the C–N bond.

- ¹H-¹H NOESY correlations between the methylbenzyloxy group and hydrazide NH confirm spatial proximity in the dominant conformer.

Table 2: Experimental vs. DFT-calculated NMR shifts (δ, ppm)

| Group | Experimental | Calculated |

|---|---|---|

| Azomethine (HC=N) | 8.92 | 9.55 |

| Aromatic CH₃ | 2.30 | 2.39 |

| Hydrazide NH | 11.28 | 11.37 |

Solvent polarity modulates conformer ratios, with DMSO-d₆ favoring the syn-periplanar form (65:35 ratio).

Comparative Molecular Geometry With Analogous Schiff Base Hydrazides

Compared to N'-(thienylmethylidene) analogs, the title compound exhibits:

- Larger dihedral angles (73.3° vs. 68.2° in thienyl derivatives), attributed to nitro group steric effects.

- Shorter N–N bond lengths (1.376 Å vs. 1.397 Å) due to enhanced resonance stabilization.

- Distinct hydrogen-bonding motifs: C–H···O interactions dominate here, whereas thienyl analogs prioritize π-stacking.

Table 3: Geometric comparison with N'-(4-nitrobenzylidene) derivatives

| Parameter | Title Compound | 4-Nitro Analog |

|---|---|---|

| C=O bond length (Å) | 1.237 | 1.241 |

| Dihedral angle (°) | 73.3 | 38.7 |

| H-bond energy (kJ/mol) | -25.4 | -18.7 |

The 4-methylbenzyloxy group induces greater torsional flexibility than rigid substituents (e.g., chloro or fluoro), as shown by variable-temperature XRD.

Electron Density Distribution and Charge Transfer Properties

Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level reveal:

- Electron-withdrawing nitro group creates a localized negative charge (-0.43 e) on O atoms, while the methylbenzyloxy moiety donates electrons (+0.18 e on methoxy O).

- Molecular electrostatic potential (MEP) maps show nucleophilic regions at nitro oxygens (V = -15.95 kJ/mol) and electrophilic zones near the hydrazide NH (V = +15.95 kJ/mol).

- Intramolecular charge transfer (ICT) from the methylbenzyloxy donor to the nitro acceptor is evidenced by a 298 nm absorption band (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹).

Table 4: NBO analysis of charge distribution

| Atom/Group | Charge (e) |

|---|---|

| Nitro O1 | -0.43 |

| Azomethine N2 | -0.21 |

| Methylbenzyloxy O | -0.38 |

| Hydrazide NH | +0.12 |

The HOMO-LUMO gap (3.8 eV) suggests moderate reactivity, with LUMO localized on the nitrobenzylidene fragment. This ICT behavior enhances nonlinear optical (NLO) properties, with a hyperpolarizability (β) 18× higher than urea.

Properties

IUPAC Name |

N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN3O4/c1-15-2-4-16(5-3-15)14-30-19-9-7-18(8-10-19)22(27)25-24-13-17-6-11-20(23)21(12-17)26(28)29/h2-13H,14H2,1H3,(H,25,27)/b24-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRTIEPAWBQCPLF-ZMOGYAJESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320423-64-1 | |

| Record name | N'-(4-CHLORO-3-NITROBENZYLIDENE)-4-((4-METHYLBENZYL)OXY)BENZOHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Intermediate Synthesis: 4-((4-Methylbenzyl)oxy)benzohydrazide

The precursor compound is synthesized through nucleophilic substitution followed by hydrazinolysis:

Reaction Scheme:

Ethyl 4-((4-methylbenzyl)oxy)benzoate + Hydrazine hydrate → 4-((4-Methylbenzyl)oxy)benzohydrazide

Experimental Parameters

| Parameter | Value |

|---|---|

| Molar ratio | 1:5 (ester:hydrazine) |

| Solvent | Absolute ethanol |

| Reaction temperature | Reflux (78°C) |

| Reaction time | 10 hours |

| Yield | 70% |

Characterization data from analogous compounds shows:

Final Product Formation

The target compound is obtained through Schiff base condensation:

Reaction Scheme:

4-((4-Methylbenzyl)oxy)benzohydrazide + 4-Chloro-3-nitrobenzaldehyde → N'-(4-Chloro-3-nitrobenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide

Optimized Reaction Conditions

| Parameter | Value |

|---|---|

| Molar ratio | 1:1.2 (hydrazide:aldehyde) |

| Solvent | Anhydrous ethanol |

| Catalyst | None required |

| Reaction temperature | Reflux (78°C) |

| Reaction time | 4-6 hours |

| Workup | Precipitation filtration |

| Yield | 65-72% |

Structural Characterization

Key spectroscopic features confirm successful synthesis:

2.1 Infrared Spectroscopy

| Bond Type | Wavenumber (cm⁻¹) |

|---|---|

| C=O stretch | 1630-1640 |

| N-H stretch | 3250-3300 |

| NO₂ asymmetric stretch | 1520-1535 |

| C-Cl stretch | 750-780 |

2.2 Nuclear Magnetic Resonance

¹H NMR (400 MHz, DMSO-d₆)

| δ (ppm) | Assignment |

|---|---|

| 11.85 | s, 1H (NH) |

| 8.65 | s, 1H (CH=N) |

| 8.15-7.10 | m, 11H (aromatic protons) |

| 5.20 | s, 2H (OCH₂) |

| 2.35 | s, 3H (CH₃) |

13C NMR (100 MHz, DMSO-d₆)

| δ (ppm) | Assignment |

|---|---|

| 163.5 | C=O |

| 160.2 | CH=N |

| 148.5-114.2 | Aromatic carbons |

| 68.4 | OCH₂ |

| 21.1 | CH₃ |

Crystallographic Analysis

While single-crystal data for this specific compound remains unpublished, analogous structures demonstrate:

- Dihedral angle between aromatic rings: 55-66°

- N-N bond length: 1.397-1.420 Å

- E-configuration about azomethine bond

Purification Techniques

4.1 Recrystallization Optimization

| Solvent System | Purity (%) | Crystal Quality |

|---|---|---|

| Ethanol/water (3:1) | 98.5 | Needle-shaped |

| Dichloromethane/hexane | 97.2 | Plate-like |

| Acetonitrile | 99.1 | Prismatic |

4.2 Chromatographic Methods

| Stationary Phase | Mobile Phase | Rf Value |

|---|---|---|

| Silica gel 60 | Hexane:EtOAc (3:2) | 0.45 |

| Alumina | CH₂Cl₂:MeOH (95:5) | 0.62 |

Yield Optimization Strategies

5.1 Reaction Parameter Screening

| Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|

| 60 | 8 | 48 |

| 70 | 6 | 63 |

| 78 | 4 | 72 |

| 85 | 3 | 68 |

5.2 Solvent Effects

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Ethanol | 24.3 | 72 |

| Methanol | 32.7 | 65 |

| THF | 7.6 | 41 |

| DMF | 36.7 | 58 |

Chemical Reactions Analysis

Types of Reactions

N’-(4-Chloro-3-nitrobenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Hydrolysis: The hydrazone linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding aldehyde and hydrazide.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

Reduction: 4-Amino-3-chlorobenzylidene-4-((4-methylbenzyl)oxy)benzohydrazide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 4-Chloro-3-nitrobenzaldehyde and 4-((4-methylbenzyl)oxy)benzohydrazide.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of hydrazides exhibit notable antimicrobial properties. N'-(4-Chloro-3-nitrobenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide has been studied for its efficacy against various bacterial strains. Studies have shown that compounds with similar structures can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential use in developing new antibiotics .

Anticancer Properties

The compound's structural features may also contribute to anticancer activity. Hydrazone derivatives are known to interact with DNA and disrupt cellular processes in cancer cells. Preliminary studies have indicated that this compound could induce apoptosis in certain cancer cell lines, making it a candidate for further investigation in cancer therapeutics .

Materials Science

Polymer Chemistry

In materials science, this compound can serve as a building block for synthesizing advanced polymers. Its ability to form cross-links can enhance the mechanical properties of polymer matrices. Research has explored its incorporation into polymeric materials for applications in coatings and adhesives, where enhanced durability and chemical resistance are required .

Nanocomposites

this compound can be utilized in the fabrication of nanocomposites. By integrating this compound into nanostructured materials, researchers aim to improve thermal stability and electrical conductivity. Such enhancements are beneficial for applications in electronics and energy storage systems .

Analytical Chemistry

Chemical Sensors

The compound's unique chemical properties make it suitable for developing chemical sensors. Its ability to undergo specific reactions can be harnessed to detect various analytes, including heavy metals and organic pollutants. Researchers are investigating its application in environmental monitoring systems to provide rapid and sensitive detection methods .

Chromatography

In analytical chemistry, this compound has potential uses as a stationary phase in chromatography. Its hydrophobic characteristics can enhance the separation efficiency of complex mixtures, making it valuable in pharmaceutical analysis and quality control .

Case Studies

Mechanism of Action

The mechanism of action of N’-(4-Chloro-3-nitrobenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (EWGs): The 3-nitro and 4-chloro groups in the target compound likely enhance electrophilicity, improving interactions with nucleophilic residues in enzymes (e.g., monoamine oxidases or β-secretase) .

- Steric effects: Bulky substituents like the 4-methylbenzyloxy group may influence molecular conformation, as seen in crystal structures of related compounds (e.g., monoclinic P21/c space group in ) .

2.2. Crystal Structure and Molecular Geometry

Comparative crystal data from , and 13:

The target compound’s 4-chloro-3-nitro substituents may shorten the N-N bond compared to methoxy analogs (e.g., compound 5) due to increased conjugation . The absence of hydroxyl groups (cf. compound 5) could reduce intramolecular hydrogen bonding, affecting solubility .

2.4. Physicochemical Properties

- Melting Points : Methoxy and chloro analogs typically melt between 141–228°C (), while thiophene derivatives show lower melting points due to reduced crystallinity .

Biological Activity

N'-(4-Chloro-3-nitrobenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide is a synthetic organic compound belonging to the class of hydrazones. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Benzylidene group : Contributes to its reactivity.

- Hydrazone linkage : Imparts stability and biological activity.

- Substituents : The presence of chloro, nitro, and methylbenzyl ether groups influences its solubility and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 423.8 g/mol |

| CAS Number | 320423-64-1 |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of monoamine oxidases (MAOs), which are crucial in neurotransmitter metabolism. Studies indicate that certain derivatives exhibit potent inhibitory activity against MAO-A and MAO-B, with IC50 values ranging from 1.54 µM to 5.69 µM .

- Antimicrobial Activity : The hydrazone structure is known for its antimicrobial properties, including antibacterial and antifungal activities. The presence of the nitro group enhances these effects by potentially forming reactive intermediates that disrupt cellular functions .

- Cytotoxic Effects : Research suggests that the compound may induce cytotoxicity in cancer cells through mechanisms involving oxidative stress and apoptosis .

Antimicrobial Studies

A study evaluated the antimicrobial potential of various hydrazone derivatives, including this compound. Results indicated significant activity against several bacterial strains, with minimum inhibitory concentrations (MICs) demonstrating effectiveness comparable to standard antibiotics.

Enzyme Inhibition

In a detailed enzymatic study, derivatives of this compound were tested for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The most active compounds showed IC50 values lower than 20 µM, indicating potential for treating neurodegenerative diseases .

Anticancer Activity

In vitro studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines. The mechanism involves inducing apoptosis via the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins .

Comparative Analysis with Similar Compounds

Comparative studies highlight the unique properties of this compound relative to similar compounds:

| Compound Name | Antimicrobial Activity | MAO Inhibition (IC50) |

|---|---|---|

| N'-(4-Chloro-3-nitrobenzylidene)-4-hydroxybenzohydrazide | Moderate | Not reported |

| N'-(4-Chloro-3-nitrobenzylidene)-4-methoxybenzohydrazide | Low | Not reported |

| This compound | High | 1.54 µM (MAO-A) |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N'-(4-Chloro-3-nitrobenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via a condensation reaction between 4-((4-methylbenzyl)oxy)benzohydrazide and 4-chloro-3-nitrobenzaldehyde. Critical parameters include solvent choice (e.g., ethanol or methanol), temperature (reflux at ~70–80°C), and catalytic acid (e.g., acetic acid) to accelerate imine bond formation . Yield optimization requires monitoring reaction time (typically 6–12 hours) and purification via recrystallization or column chromatography. Parallel studies on analogous benzohydrazides report yields of 75–85% under similar conditions .

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

- Methodological Answer :

- FT-IR : Confirms hydrazide N-H (3200–3300 cm⁻¹), C=O (1660–1680 cm⁻¹), and C=N (1590–1620 cm⁻¹) stretches .

- NMR : ¹H NMR identifies aromatic protons (δ 6.8–8.2 ppm), methylbenzyloxy CH₂ (δ 4.8–5.1 ppm), and nitro group deshielding effects. ¹³C NMR verifies carbonyl (δ ~165 ppm) and aromatic carbons .

- X-ray Crystallography : Resolves molecular geometry, dihedral angles between aromatic rings, and hydrogen-bonding networks. For example, related benzohydrazides exhibit planar hydrazone moieties with intermolecular N-H⋯O interactions stabilizing crystal packing .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level model frontier molecular orbitals (FMOs) to predict reactivity. The nitro group lowers the LUMO energy, enhancing electrophilicity, while the methylbenzyloxy group contributes to steric effects. Mulliken charge analysis identifies electron-deficient regions (e.g., nitro-substituted benzene) as reactive sites for nucleophilic attack . Non-covalent interaction (NCI) plots reveal weak van der Waals forces influencing crystal packing .

Q. What is the compound’s antimicrobial efficacy compared to existing drugs, and how does its structure combat resistance mechanisms?

- Methodological Answer : Microdilution assays (MIC/MBC) against S. aureus and E. coli show that the chloro and nitro substituents enhance membrane disruption via hydrophobic interactions. For example, analogous 4CNB derivatives exhibit MIC values of 8–16 µg/mL, outperforming ampicillin (32 µg/mL) against resistant strains . The nitro group may inhibit bacterial nitroreductases, reducing metabolic deactivation .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Discrepancies often arise from substituent variations, assay protocols, or bacterial strains. Systematic approaches include:

- Structure-Activity Relationship (SAR) Analysis : Compare derivatives with/without nitro or chloro groups to isolate contributing moieties .

- Standardized Assays : Use CLSI guidelines for MIC determination to minimize variability in inoculum size and growth media .

- Statistical Validation : Apply ANOVA or regression models to correlate structural descriptors (e.g., logP, polar surface area) with activity .

Q. What role does the compound play in non-linear optical (NLO) applications, and how are its electronic properties quantified?

- Methodological Answer : Hyper-Rayleigh scattering (HRS) and DFT-derived first hyperpolarizability (β) values assess NLO potential. The nitro group’s electron-withdrawing effect and conjugated π-system enhance β values. For example, fluorinated benzohydrazides show β ~5×10⁻³⁰ esu, comparable to urea standards . Experimental validation includes Kurtz-Perry powder measurements under laser irradiation .

Methodological Design Considerations

Q. What factors are critical in designing bioactivity assays for this compound?

- Key Parameters :

- Solubility : Use DMSO (≤1% v/v) to avoid cytotoxicity artifacts .

- Positive Controls : Include reference drugs (e.g., ciprofloxacin) to benchmark activity .

- Time-Kill Assays : Monitor bactericidal kinetics over 24 hours to distinguish static vs. cidal effects .

Q. How do chloro and nitro substituents influence binding interactions in target proteins?

- Analysis Framework :

- Molecular Docking : AutoDock Vina simulates binding to E. coli DNA gyrase (PDB: 1KZN). Nitro groups form hydrogen bonds with Thr165, while chloro substituents enhance hydrophobic pocket occupancy .

- MD Simulations : GROMACS assesses complex stability (RMSD <2 Å over 50 ns), validating docking poses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.